Perhydroacenaphthene

Descripción

Contextual Significance in Hydrocarbon Chemistry Research

Perhydroacenaphthene holds a significant position in hydrocarbon chemistry research due to its distinct molecular structure and its role as a precursor in the synthesis of other complex molecules. ontosight.aichemicalbook.com Its saturated, cage-like structure is of interest in the study of high-energy-density fuels. acs.org The strain and stability of its various isomers provide a valuable model for understanding the fundamental principles of conformational analysis and reaction mechanisms in cyclic and polycyclic systems. researchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of diamondoid compounds, such as alkyladamantanes. veeprho.comresearchgate.net These cage-like hydrocarbons are of considerable interest for applications in nanotechnology and materials science. veeprho.com The study of the isomerization of this compound to form adamantane (B196018) derivatives is a crucial area of research, with implications for the development of advanced materials and high-performance fuels. acs.orgresearchgate.net

Historical Overview of this compound Research Trajectories

Early research on this compound primarily focused on its synthesis through the hydrogenation of acenaphthene (B1664957). google.comgoogle.com Initial studies explored various catalytic systems and reaction conditions to achieve complete saturation of the aromatic rings of acenaphthene. google.comgoogle.com A significant development in the field was the discovery that the stereochemistry of the resulting this compound isomers could be controlled to some extent by the choice of catalyst and reaction parameters. google.com For instance, the use of ruthenium or rhodium-based catalysts was found to selectively produce specific cis-isomers. google.com

The concept of using this compound as an intermediate for the synthesis of other valuable compounds, particularly adamantane derivatives, emerged as a major research trajectory. google.com This led to investigations into the skeletal rearrangement of this compound under various catalytic conditions. researchgate.net The use of zeolites as catalysts for this isomerization process has been a significant area of focus. acs.orgresearchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted, with several key areas of investigation. One prominent area is its application in the development of high-energy-density fuels. acs.org Researchers are exploring the hydroisomerization of this compound to produce alkyladamantanes, which are desirable as advanced aviation fuels due to their high density and volumetric energy content. acs.org

Another active area of research is the use of this compound in the pharmaceutical and agrochemical industries as a chemical intermediate. dataintelo.com Its stable and well-defined structure makes it a valuable building block for the synthesis of complex organic molecules with potential biological activity. ontosight.aidataintelo.com

Future research is expected to focus on several key directions. The development of more efficient and selective catalysts for the synthesis and isomerization of this compound remains a priority. mdpi.com This includes the design of catalysts that can operate under milder conditions and provide higher yields of desired products. google.com Furthermore, there is growing interest in the potential of this compound and its derivatives as liquid organic hydrogen carriers (LOHCs) for hydrogen storage. acs.org The reversible hydrogenation and dehydrogenation of such molecules offer a promising avenue for the safe and efficient transport and storage of hydrogen. acs.org Additionally, the exploration of this compound derivatives in materials science, particularly for the creation of novel polymers and coatings, is an emerging area of research. acs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2146-36-3 | pharmaffiliates.com |

| Molecular Formula | C₁₂H₂₀ | chemnet.comlookchem.com |

| Molecular Weight | 164.29 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Boiling Point | 232.4 °C at 760 mmHg | chemnet.comguidechem.com |

| Melting Point | 36 °C | lookchem.comguidechem.com |

| Density | 0.939 g/cm³ | chemnet.comguidechem.com |

| Refractive Index | 1.499 | chemnet.comguidechem.com |

| Flash Point | 78.7 °C | lookchem.comguidechem.com |

Synthesis of this compound from Acenaphthene

| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Raney Ni | ~180 | 4.0 | 5 | 98.9 | google.com |

| 5% Pd/C | 160 | - | 6 | 99.6 | prepchem.com |

| 5% Ru/C | 200 | 13.1 | 4 | 100 | google.com |

| 5% Rh/C | 150 | - | 0.5 | 100 | google.com |

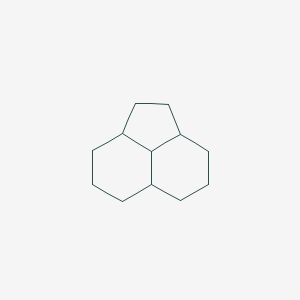

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDZWLDRELLWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC3C2C(C1)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883801 | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-36-3 | |

| Record name | Dodecahydroacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroacenaphthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Engineering for Perhydroacenaphthene

Catalytic Hydrogenation Pathways of Acenaphthene (B1664957) to Perhydroacenaphthene

The synthesis of this compound, also known as dodecahydroacenaphthylene, is predominantly achieved through the catalytic hydrogenation of acenaphthene. This process involves the addition of hydrogen atoms to the aromatic rings of the acenaphthene molecule, resulting in a saturated cycloalkane structure. The reaction typically proceeds in the presence of a catalyst under controlled temperature and pressure. Noble metal catalysts are widely recognized for their high activity and efficiency in promoting the complete saturation of polycyclic aromatic hydrocarbons like acenaphthene. epo.orgwikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and the stereoselectivity of the resulting this compound isomers. google.com

Noble Metal Catalysis in this compound Synthesis

Noble metals, particularly those from Group VIII of the periodic table, are extensively used as catalysts for the hydrogenation of aromatic compounds due to their excellent ability to dissociate molecular hydrogen and facilitate its addition to the aromatic rings. wikipedia.orgmdpi.com Metals such as palladium, ruthenium, rhodium, and platinum are highly active for this transformation, often supported on high-surface-area materials like activated carbon or alumina (B75360) to enhance their dispersion and stability. epo.orgmdpi.comlibretexts.org The catalytic performance, including activity and selectivity towards specific isomers of this compound, is a function of the metal itself, the support material, and the operational parameters of the reaction. researchgate.netresearchgate.net

Palladium, frequently used as palladium on carbon (Pd/C), is an effective catalyst for the hydrogenation of acenaphthene. nih.gov Research has demonstrated that palladium catalysts can achieve high yields of this compound under various conditions. For instance, hydrogenation of acenaphthene using a 5% Pd/C catalyst at 160°C for 6 hours resulted in a 99.6% yield of this compound. The resulting product was a mixture of four isomers.

A process has been developed for the hydrogenation of acenaphthene under milder conditions using a palladium catalyst in a this compound solvent. google.com This method operates at temperatures between 100-170°C and a hydrogen pressure of 4-10 bar, yielding a nearly quantitative conversion to this compound with a purity greater than 99%. google.com A preferred embodiment of this process utilizes a palladium catalyst at 100-150°C and a lower hydrogen pressure of 3-6 bar. google.com Another described method uses a Pd/C catalyst in sherwood oil as a solvent at 170°C and 1.5-2.0 MPa, reacting for 5 hours. google.com

Table 1: Performance of Palladium-based Catalysts in Acenaphthene Hydrogenation

| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/C | 160 | Not specified | 6 | Not specified | 99.6 | google.com (Comparative Example) |

| Pd catalyst | 100-150 | 3-6 bar | 7-9 | This compound | 99.5 | google.com |

| Pd/C | 170 | 1.5-2.0 MPa | 5 | Sherwood oil | Not specified | google.com |

Ruthenium-based catalysts have been identified as being particularly effective for the selective synthesis of specific this compound isomers. google.comevitachem.com The use of ruthenium, often supported on carbon (Ru/C) or alumina, can favor the formation of the cis-isomer of this compound. google.com Studies have shown that hydrogenating acenaphthene in the presence of a ruthenium-based catalyst at temperatures ranging from 80 to 200°C selectively produces the cis-isomer with the highest boiling point. google.com Optimal conditions are suggested to be between 100 and 180°C with a hydrogen pressure of 100 to 200 kg/cm ². google.com

Recent research has explored the role of strong metal-support interactions (SMSI) on the catalytic activity of ruthenium catalysts. researchgate.net For instance, Ru/TiO2 catalysts, which exhibit strong SMSI, have shown high activity and selectivity, achieving 96% selectivity for ccc-perhydroacenaphthene. researchgate.net This is attributed to the presence of electron-deficient Ruδ+ species that promote H₂ dissociation and enhance the isomerization rate. researchgate.net

Table 2: Performance of Ruthenium-based Catalysts in Acenaphthene Hydrogenation

| Catalyst | Temperature (°C) | Pressure (kg/cm²) | Reaction Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Ru/C | 80-200 | 100-200 | 20 min - 4 h | High selectivity for the high-boiling cis-isomer | google.com |

| Ru/TiO₂ | Not specified | Not specified | Not specified | 96% selectivity of ccc-perhydroacenaphthene | researchgate.net |

| Ru/CeO₂ | Not specified | Not specified | Not specified | Superior catalytic activity over Ru/TiO₂ | researchgate.net |

Similar to ruthenium, rhodium-based catalysts are highly effective in promoting the selective hydrogenation of acenaphthene to its cis-isomers. epo.orggoogle.com Supported rhodium catalysts, such as Rh/C and Rh/Al₂O₃, have been successfully employed to achieve high yields and selectivities. google.com For example, using a 5% Rh/C catalyst at 150°C for 30 minutes resulted in a 100% yield of this compound with a 90.9% selectivity for the highest boiling point cis-isomer. google.com Another example using a 0.5% Rh/Al₂O₃ catalyst at a lower temperature of 125°C for 40 minutes also produced a 100% yield with 89.7% selectivity for the same isomer. google.com These findings highlight the high activity and selectivity of rhodium catalysts for this transformation under relatively mild conditions. google.com

Table 3: Performance of Rhodium-based Catalysts in Acenaphthene Hydrogenation

| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Selectivity for high-boiling cis-isomer (%) | Reference |

|---|---|---|---|---|---|

| 5% Rh/C | 150 | 30 min | 100 | 90.9 | google.com |

| 0.5% Rh/Al₂O₃ | 125 | 40 min | 100 | 89.7 | google.com |

Platinum catalysts are well-established for hydrogenation reactions, including those of aromatic compounds. wikipedia.orglibretexts.org In the context of acenaphthene hydrogenation, platinum on carbon has been shown to produce this compound with high yield and at a sufficient rate. google.com However, it is often considered a more expensive alternative compared to palladium for achieving similar results. google.com

The hydroconversion of acenaphthene over platinum-supported catalysts has been studied, particularly for the synthesis of alkyladamantanes, for which this compound is an intermediate. acs.org In these studies, a 1 wt% Pt/USY catalyst was used in a fixed-bed reactor. The hydrogenation part of the process was conducted at temperatures ranging from 220-320°C and a pressure of 4 MPa. acs.org While the primary goal was isomerization, these conditions demonstrate the capability of platinum catalysts to effectively hydrogenate acenaphthene. It has been noted that the use of platinum catalysts for the hydrogenation of acenaphthene can be less effective under certain conditions compared to other noble metals, with one report indicating that at temperatures up to 200°C and pressures up to 100 atm, the yield of this compound did not exceed 40%. google.com

Bimetallic catalysts, which consist of two different metals, are often designed to leverage synergistic effects that can enhance catalytic activity, selectivity, and stability compared to their monometallic counterparts. mdpi.com In the field of hydrogenation, bimetallic systems such as Rh-Pd have been explored. For instance, a combination of [Rh(nbd)Cl]₂ and Pd/C has been used to hydrogenate various arenes at room temperature and under 1 atm of H₂, demonstrating that the presence of both metals is essential for the reaction to proceed. pku.edu.cn

While direct and extensive research on bimetallic catalysts specifically for this compound production is not widely published, the principles suggest potential benefits. For example, the dehydrogenation of this compound has been studied using Pd-Pt and Pd-Rh bimetallic catalysts, indicating the interaction between these metals in the context of the this compound molecular system. researchgate.net The development of Ni-Ru bimetallic catalysts for CO₂ hydrogenation has shown that the structure can act as an "H-atom valve" by controlling H₂ spillover, which could be a relevant mechanism for controlling selectivity in acenaphthene hydrogenation. rsc.org The synergy in bimetallic catalysts often arises from electronic modifications or the formation of unique active sites at the interface of the two metals, which could be tailored to optimize the production of this compound. mdpi.comresearchgate.net

Platinum-based Catalytic Systems

Nickel-based Catalysis, including Raney Nickel

Nickel-based catalysts are frequently employed for the hydrogenation of acenaphthene to this compound due to their cost-effectiveness and good catalytic activity. wjarr.com Among these, Raney nickel, a porous nickel catalyst derived from a nickel-aluminum alloy, is a popular choice for industrial applications. google.commdpi.com It is recognized for its high activity in the hydrogenation of various aromatic compounds, including acenaphthene. wjarr.com The use of Raney nickel allows for the reaction to be carried out under relatively milder conditions compared to some other catalytic systems. google.com For instance, a process utilizing Raney nickel has been described where the reaction occurs at an initial temperature of 180°C and a final pressure of 4.0 MPa. google.com

The preparation of Raney nickel involves leaching the aluminum from a Ni/Al alloy with a sodium hydroxide (B78521) solution, resulting in a high-surface-area, porous nickel structure. wjarr.commdpi.com This structure is crucial for its catalytic performance. While effective, the handling of Raney nickel requires care as it can be pyrophoric. d-nb.info Nickel catalysts can also be supported on various materials like alumina or silica (B1680970) to enhance their stability and performance.

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound are significantly influenced by several key reaction parameters. Careful optimization of these parameters is essential for maximizing the production of the desired product while minimizing the formation of byproducts.

Hydrogen Pressure Effects

Hydrogen pressure is a critical factor in the hydrogenation of acenaphthene. An adequate hydrogen pressure is necessary to drive the reaction towards complete saturation of the aromatic rings. diva-portal.org Increasing hydrogen pressure generally leads to a higher conversion rate and can help in reducing coke formation, which can deactivate the catalyst. diva-portal.orgmdpi.com

In one documented process using a Raney nickel catalyst, the reaction is initiated at a hydrogen pressure of 0.8 MPa, which is then gradually increased to a final pressure of 4.0 MPa. google.com Another study suggests that for the hydrogenation of similar polycyclic aromatic hydrocarbons, pressures in the range of 4 to 8 MPa are typical. mdpi.com Research on the hydroisomerization of acenaphthene has explored pressures ranging from 1 to 6 MPa. acs.org It has been observed that increasing the pressure up to a certain point, for example 3 MPa, enhances the yield, after which the effect may plateau. acs.org

Table 1: Effect of Hydrogen Pressure on this compound Synthesis

| Initial Pressure (MPa) | Final Pressure (MPa) | Catalyst | Temperature (°C) | Observations | Reference |

| 0.8 | 4.0 | Raney Nickel | 180 | Gradual pressure increase during reaction. | google.com |

| 4-8 | - | Various | ~250 | Typical range for polycyclic aromatic hydrocarbon hydrogenation. | mdpi.com |

| 1-6 | - | Pt/USY | 220-320 | Yield increased with pressure up to 3 MPa. | acs.org |

| 4-10 bar (0.4-1.0 MPa) | - | Palladium | 100-170 | Effective hydrogenation in this compound solvent. | google.com |

Reaction Temperature Optimization

The reaction temperature must be carefully controlled to ensure an efficient reaction rate without promoting undesirable side reactions. Lower temperatures can lead to slow reaction kinetics, while excessively high temperatures can cause issues like catalyst deactivation or the formation of cracked products.

For the hydrogenation of acenaphthene using a Raney nickel catalyst, a reaction temperature of approximately 180°C has been found to be effective. google.com This represents a reduction from a higher temperature of 220°C, which was made possible by purifying the feedstock. google.com In studies involving platinum catalysts for the hydroisomerization of acenaphthene, temperatures have been investigated in the range of 220–320°C. acs.org Another process using a palladium catalyst operates at a temperature range of 100-170°C. google.com

Table 2: Reaction Temperature in this compound Synthesis

| Temperature (°C) | Catalyst | Pressure (MPa) | Key Findings | Reference |

| 180 | Raney Nickel | 4.0 | Effective temperature with purified feedstock. | google.com |

| 220-320 | Pt/USY | 1-6 | Investigated range for hydroisomerization. | acs.org |

| 100-170 | Palladium | 0.4-1.0 | Successful hydrogenation in this compound as a solvent. | google.com |

| 80-200 | Ru and/or Rh | - | Selective preparation of cis-perhydroacenaphthene. | epo.org |

Catalyst Loading and Substrate-to-Catalyst Ratio

The amount of catalyst used relative to the substrate, known as catalyst loading or the substrate-to-catalyst ratio, directly impacts the reaction rate. helgroup.com A higher catalyst loading generally leads to a faster reaction, but an optimal ratio must be determined to balance reaction time with the cost of the catalyst. helgroup.com

In a specific example of acenaphthene hydrogenation, 300g of refined acenaphthene was hydrogenated using 10g of Raney nickel catalyst. google.com This corresponds to a substrate-to-catalyst ratio of 30:1 by weight. Studies on the hydrogenation of other substrates have shown that increasing the catalyst loading increases the rate of hydrogen uptake, although it does not affect the final total uptake, which is determined by the stoichiometry of the reaction. helgroup.com

Solvent Effects in Hydrogenation Processes

The choice of solvent can influence the hydrogenation process. While some processes are carried out without a solvent, others utilize a solvent to dissolve the reactants and facilitate the reaction. google.comacs.org In one method for preparing this compound, the hydrogenation is conducted without a solvent, which simplifies the process and reduces waste. google.com

Conversely, another approach uses this compound itself as the solvent for the hydrogenation of acenaphthene. google.com This has the advantage of not introducing a foreign substance that would need to be separated later. In other related hydrogenation studies, inert solvents like n-heptane have been used. acs.org The presence of a solvent can affect the solubility of hydrogen and the interaction of the substrate with the catalyst surface.

Purity and Refinement Techniques for Acenaphthene Feedstock

The purity of the acenaphthene feedstock is crucial for achieving high yields and preventing catalyst deactivation. Impurities present in industrial-grade acenaphthene can act as catalyst inhibitors. google.com Therefore, a purification step is often necessary before hydrogenation.

A common and effective method for refining acenaphthene is recrystallization. google.comgoogle.com One described procedure involves dissolving industrial acenaphthene (with a purity of about 95%) in ethanol, followed by refluxing, cooling to induce crystallization, and then filtering to obtain a product with a purity of approximately 99%. google.com This purification of the raw material has been shown to allow for milder reaction conditions, such as lower temperatures and pressures, during the subsequent hydrogenation step. google.com

Continuous-Flow Reactor Systems for this compound Production

The transition from traditional batch processing to continuous-flow reactor systems for the synthesis of this compound represents a significant advancement in reaction engineering. Continuous-flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for high-pressure hydrogenations, greater control over reaction parameters, and increased efficiency and selectivity. innovation.ca These systems are particularly well-suited for the catalytic hydrogenation of acenaphthene, a process that often requires high temperatures and pressures.

Continuous-flow reactors for this purpose are typically designed as packed-bed or plug-flow reactors. researchgate.netfrontiersin.org In this configuration, a solid heterogeneous catalyst is packed into a column or tube, which is then heated to the desired reaction temperature. A solution of the starting material, acenaphthene, dissolved in a suitable solvent, is continuously pumped through the catalyst bed. Simultaneously, hydrogen gas is introduced into the reactor at a controlled flow rate and pressure. researchgate.netbeilstein-journals.org The high surface-to-volume ratio in these reactors facilitates efficient contact between the reactants and the catalyst, leading to shorter reaction times and improved yields compared to batch methods. innovation.ca

Research Findings

Research into the continuous-flow synthesis of this compound has demonstrated the viability and benefits of this approach. One notable study focused on the development of a continuous-flow process for the synthesis of Memantine, for which this compound is a key intermediate. researchgate.net This work explored the aromatic ring hydrogenation (ARH) of acenaphthene using a specialized catalyst in a plug-flow reactor. researchgate.net

The reactor setup consisted of a stainless steel column packed with the catalyst, equipped with filters at both ends. The column was housed in a heater to maintain a constant temperature. The acenaphthene solution and hydrogen gas were fed into the reactor through separate inlets. researchgate.net This setup allows for precise control over residence time, temperature, and hydrogen pressure, which are critical parameters for achieving complete hydrogenation and high product purity.

Studies have investigated various catalysts for the hydrogenation of acenaphthene, although not all have been in continuous-flow systems. Catalysts such as Raney Ni, nickel-chromium, and various noble metals like palladium, rhodium, and ruthenium have been proven effective in batch processes and are strong candidates for continuous-flow applications. chemicalbook.comresearchgate.netgoogle.comgoogle.com For instance, a nickel-chromium catalyst was used in a flow system at 200°C and 100 atm to achieve exhaustive hydrogenation of acenaphthene. researchgate.net In a specific continuous-flow study for a related synthesis, a polysilane-supported palladium/alumina hybrid catalyst (Pd/(PSi–Al2O3)) was successfully used, highlighting the potential of supported catalysts in these systems. beilstein-journals.org

The choice of solvent also plays a critical role in reaction outcomes. Solvents such as octane, methylcyclohexane, and cyclopentyl methyl ether have been evaluated for the continuous-flow hydrogenation of acenaphthene. researchgate.net

The following tables summarize the findings from research on the hydrogenation of acenaphthene, with a focus on data relevant to continuous-flow systems.

Table 1: Catalyst Systems for Acenaphthene Hydrogenation

| Catalyst | Support | Application Type | Reference |

| Nickel-Chromium | Aluminum Oxide | Flow System | researchgate.net |

| Raney Ni | - | Batch | google.com |

| Rhodium (Rh), Ruthenium (Ru) | - | Batch | google.com |

| Palladium (Pd) | - | Batch | google.com |

| DMPSi-Rh/Pt@AlO | Alumina | Continuous Plug-Flow | researchgate.net |

Table 2: Reaction Conditions and Performance in Acenaphthene Hydrogenation

| Reactor Type | Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Flow System | Nickel-Chromium on Al₂O₃ | 200 | 100 | Not Specified | Exhaustive hydrogenation to this compound isomer mixture. | researchgate.net |

| High-Pressure Kettle (Batch) | Raney Ni | ~180 | 40 (final) | None | High yield (98.8%) and purity (99.2% total isomers). | google.com |

| Autoclave (Batch) | Palladium | 100-150 | 4-6 | This compound | Quantitative yield (>99%) achieved under mild conditions. | google.com |

| Plug-Flow Reactor | DMPSi-Rh/Pt@AlO | 80 | Not Specified | Octane | Residence time of 3.66 h; Molar flow/volume of 0.27 mol L⁻¹ h⁻¹. | researchgate.net |

These findings underscore the potential for continuous-flow systems to produce this compound efficiently and safely. The ability to precisely control reaction conditions not only improves yield and purity but also opens the door for process automation and large-scale industrial production in a more sustainable and economical manner. innovation.ca

Isomerization and Skeletal Rearrangement Research of Perhydroacenaphthene

Hydroisomerization of Perhydroacenaphthene to Alkyladamantanes

The conversion of this compound, a saturated tricyclic naphthene, into alkyladamantanes is a significant area of research, primarily driven by the demand for high-energy-density fuels. figshare.comacs.org Alkyladamantanes are prized for their high density, substantial calorific values, and excellent low-temperature properties, making them ideal components for advanced aviation fuels. figshare.comacs.org The production of these valuable compounds often starts from the hydroisomerization of polycyclic aromatic hydrocarbons (PAHs) like acenaphthene (B1664957). acs.org This process typically involves two main stages: the initial hydrogenation of the aromatic feedstock to its perhydrogenated state (this compound), followed by the skeletal rearrangement of this naphthenic intermediate into the desired alkyladamantane structures. acs.orgresearchgate.net

The isomerization of this compound to C12 alkyladamantanes is commonly achieved by passing it over an alumina (B75360) catalyst. madridge.org The resulting product mixture typically includes various isomers such as 1,3-dimethyladamantane (B135411), trans-1,4-dimethyladamantane, cis-1,4-dimethyladamantane, 1,2-dimethyladamantane, 1-ethyladamantane, and 2-ethyladamantane. madridge.org Among these, 1,3-dimethyladamantane is often the most thermodynamically stable and, consequently, can be the major product, with yields reaching up to 80%. madridge.org

Mechanism of Ring-Shift Isomerization

The transformation of this compound into alkyladamantanes proceeds through a complex network of reactions on bifunctional catalysts. acs.orgrsc.org The mechanism is analogous to that observed for other tricyclic perhydroaromatics like perhydrophenanthrene. researchgate.netrsc.orgrsc.org The process is initiated on the acidic sites of the catalyst. acs.org

The core of the mechanism involves a series of skeletal rearrangements, primarily through ring-shift and ring-contraction steps. rsc.orgresearchgate.net These rearrangements are classic carbocation-mediated reactions. The this compound molecule is first activated on an acid site to form a carbenium ion. This unstable intermediate then undergoes a sequence of 1,2-hydride and 1,2-alkyl shifts, leading to the contraction of six-membered rings into five-membered rings and the expansion of five-membered rings, ultimately rearranging the tricyclic framework into the highly stable, caged structure of adamantane (B196018).

Role of Catalyst Acidity and Zeolite Structures in Isomerization

The catalyst plays a pivotal role in directing the hydroisomerization of this compound, with its properties significantly influencing product selectivity and yield. acs.org Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization, are essential for this transformation. researchgate.netmdpi.com

Catalyst Acidity: The acidity of the catalyst is a critical parameter. Acid catalysts, particularly those used in refinery processes, have proven effective in converting tricyclic hydrocarbons into adamantanes. acs.org The strength, density, and accessibility of the acid sites determine the reaction pathway. acs.orgmdpi.com Excessive acidity can lead to undesirable side reactions, such as hydrocracking, which breaks down the molecules into smaller, lower-value products. mdpi.commdpi.com Therefore, modulating the catalyst's acidity is crucial for maximizing the yield of alkyladamantanes. acs.org Methods like demetallization of zeolites are employed to adjust acidity and enhance diffusion. acs.org

Zeolite Structures: Zeolites are widely used as the acidic support in these catalysts due to their well-defined pore structures and tunable acidity. acs.orgrsc.orgmdpi.com The unique cage-like pore structure of zeolites imparts shape selectivity, influencing which reactant molecules can enter the pores and which product molecules can form and exit. acs.orgrsc.org

Different zeolite topologies exhibit varying performance:

USY (Ultrastable Y) Zeolites: These are frequently used and have been shown to be highly active for the hydroisomerization of perhydroaromatics. rsc.orgresearchgate.netmdpi.com Their large microporous structure and high concentration of active acid sites make them more active than other supports like amorphous silica-alumina (ASA) and Beta zeolites for this reaction. rsc.orgmdpi.com USY-based catalysts are particularly effective in adsorbing bulky intermediates, which is advantageous for the formation of adamantane structures. rsc.org

Beta Zeolites: While also effective, Beta zeolites can show lower activity for perhydroaromatic conversion compared to USY zeolites. rsc.orgrsc.org This is attributed to restricted access of the bulky reactant molecules to the acid sites within the smaller pores of the Beta structure. rsc.org However, they tend to adsorb linear structures preferentially, which can lead to a different product distribution, often with a higher selectivity towards cracked products. rsc.org

The synergy between the hierarchical pore structure and the acid sites is key to enhancing the selectivity towards the desired products. mdpi.com

Impact of this compound Conformations on Isomerization

The specific three-dimensional shape, or conformation, of the this compound molecule has a significant impact on its reactivity and the subsequent isomerization pathway. figshare.comacs.orgresearchgate.net

Research has shown that the different stereoisomers of this compound exhibit varying reactivity. Specifically, the tiled trans–trans–trans conformation of this compound is more readily isomerized into alkyladamantanes. figshare.comacs.orgacs.org The term "tiled" refers to a specific spatial arrangement of the fused rings. This enhanced reactivity is believed to be due to its geometry, which allows for more favorable interaction with multiple active sites on the catalyst surface. figshare.comacs.orgacs.org This optimal orientation facilitates the sequence of complex rearrangements required to form the caged adamantane structure.

The pyrolysis, or thermal decomposition in the absence of oxygen, of this compound conformers also reveals differences in reactivity based on their stereochemistry. researchgate.net While detailed pyrolysis studies specifically on the cis-cis-cis (ccc) conformer are part of broader investigations into hydrocarbon fuel stability, it is known that different isomers decompose at varying rates. researchgate.net During pyrolysis, the initial reactions often involve H-shift isomerizations, leading to the formation of conjugate olefins as major intermediate species. researchgate.net The specific conformation of the starting isomer influences the reaction pathways and the distribution of these intermediates. researchgate.net In the context of hydroisomerization, controlling the stereochemistry of the this compound feed, for instance by selectively producing the cis isomer, can influence the final product distribution. researchgate.net

Tiled trans–trans–trans Conformation Reactivity

Selective Isomer Production and Control (e.g., cis-Perhydroacenaphthene)

Controlling the stereochemistry of this compound during its synthesis is desirable because different isomers can exhibit different reaction routes and activation energies in subsequent transformations, leading to varying product yields. epo.org For applications like the synthesis of adamantanes, selectively preparing a particular isomer can be advantageous. epo.orgevitachem.com

Processes have been developed for the selective preparation of cis-perhydroacenaphthene. epo.orggoogle.comjustia.com This is typically achieved through the catalytic hydrogenation of acenaphthene under specific reaction conditions. The choice of catalyst is crucial for achieving high selectivity.

Catalysts and Conditions for Selective Hydrogenation:

Ruthenium (Ru) and Rhodium (Rh) Catalysts: The use of Ruthenium-based and/or Rhodium-based catalysts has been shown to selectively produce the cis-isomer of this compound with the highest boiling point as the major product. epo.orggoogle.com

Reaction Temperature: The hydrogenation is typically carried out at temperatures ranging from 80 to 200°C, with a more preferred range of 100 to 180°C. google.com

Hydrogen Pressure: The reaction is conducted under a hydrogen pressure of 100 to 200 kg/cm ². google.com

Recent studies have further explored the use of supported Ru catalysts, investigating the role of strong metal-support interactions. researchgate.net By using different oxide supports like TiO₂ and CeO₂, researchers can tailor the reaction pathways. A Ru/TiO₂ catalyst, for example, demonstrated the best catalytic activity, achieving a 96% selectivity for ccc-perhydroacenaphthene, attributed to its excellent hydrogen spillover ability and high content of electron-deficient Ruδ+ species which promote isomerization. researchgate.net

The table below summarizes the results from a patented process for the selective preparation of cis-perhydroacenaphthene.

Table 1: Hydrogenation of Acenaphthene with Different Catalysts

| Example No. | Catalyst Used | Reaction Temp (°C) | Yield of this compound (%) | Yield of Highest Boiling Point cis-Isomer (%) |

|---|---|---|---|---|

| Example 1 | 5% Ru/C | 120 | 99.8 | 85.2 |

| Example 2 | 5% Rh/C | 120 | 99.5 | 70.3 |

| Comparative Example 1 | 5% Pd/C | 120 | 99.7 | 45.5 |

| Comparative Example 2 | 5% Pt/C | 120 | 99.5 | 40.1 |

| Comparative Example 3 | Raney Nickel | 150 | 99.6 | 29.7 |

Data adapted from patent information describing the selective hydrogenation of acenaphthene. google.com The process demonstrates that Ru and Rh catalysts provide significantly higher selectivity for the desired cis-isomer compared to other common hydrogenation catalysts like Pd, Pt, and Raney Nickel.

Thermodynamic and Kinetic Factors Governing Isomerization Reactions

The isomerization of this compound into more stable cage-like structures, such as alkyladamantanes, is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. mdpi.com These reactions are typically performed over bifunctional catalysts, such as platinum supported on acidic zeolites (e.g., Pt/USY), which provide both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement. acs.orgrsc.org The ultimate product distribution is a consequence of the relative stability of the various isomers (thermodynamic control) and the rates at which they are formed and converted (kinetic control).

Thermodynamic Considerations

From a thermodynamic standpoint, the isomerization process is driven by the propensity of the system to reach the lowest possible energy state. In the case of C12 tricyclic naphthenes, diamondoid structures, particularly alkyladamantanes, represent the most stable isomers due to their rigid, strain-free, cage-like framework. rsc.orgmadridge.org Quantum-chemical calculations and experimental results consistently show that 1,3-dimethyladamantane is the most thermodynamically stable product of this compound isomerization. madridge.orggoogle.com Its spatially symmetrical molecular structure contributes to this high stability. google.com

The general reaction pathway involves the conversion of this compound isomers into various skeletal isomers, which then rearrange into substituted adamantanes. rsc.org These alkyladamantanes are highly resistant to further conversion or hydrocracking, which is consistent with their high thermodynamic stability. rsc.org The reaction is an equilibrium process; as the system approaches thermodynamic equilibrium, the concentration of the most stable isomers, like 1,3-dimethyladamantane, increases. google.com However, prolonged reaction times or harsh conditions can lead to the formation of by-products. google.com

Table 1: Calculated Thermodynamic Stability of C12H20 Isomers This table illustrates the relative thermodynamic stability of key isomers involved in this compound rearrangement. Lower energy values indicate greater stability.

| Compound | Relative Total Energy (Et) | Relative Gibbs Free Energy (EG) | Key Finding | Source |

|---|---|---|---|---|

| This compound | Higher | Higher | Reactant molecule, less stable. | madridge.org |

| 1,3-Dimethyladamantane | Lowest | Lowest | The most thermodynamically stable C12H20 isomer. | madridge.org |

| Other Alkyladamantanes (C12H20) | Intermediate | Intermediate | Less stable than 1,3-dimethyladamantane. | madridge.org |

Kinetic Factors

While thermodynamics dictates the ultimate potential outcome, kinetics determines the reaction pathways and the speed at which products are formed. The rate-determining steps and product selectivity are heavily influenced by several kinetic variables.

Catalyst Properties: The choice of catalyst is crucial. Bifunctional catalysts are essential, with metal components (like Pt, Pd, or Ru) facilitating hydrogenation-dehydrogenation steps and the acidic support (like USY, Beta, or ASA zeolites) catalyzing the carbocation-mediated skeletal rearrangements. acs.orgrsc.orgresearchgate.net

Acidity: The number and strength of acid sites on the zeolite support directly impact the isomerization rate. acs.org Strong Brønsted acid sites are required to protonate the molecule and initiate the rearrangement cascade. acs.orgresearchgate.net

Reaction Conditions:

Temperature: Temperature has a significant effect on reaction rates. Increasing the temperature generally accelerates the isomerization process. mdpi.com However, excessively high temperatures can also promote competing side reactions like ring-opening and hydrocracking, which leads to a decrease in the yield of the desired adamantane products. acs.orgmdpi.com For instance, studies on Ru/TiO2 catalysts have shown a specific isomerization reaction rate that is temperature-dependent. researchgate.net

Hydrogen Pressure: Hydrogen pressure plays a role in maintaining the activity of the metal function of the catalyst and in suppressing coke formation. acs.org

Contact Time: The time the reactants spend in contact with the catalyst is a critical parameter. At low contact times, initial isomerization products are dominant. As contact time increases, the reaction progresses towards the more thermodynamically stable products. acs.org However, very long contact times can lead to an increased yield of cracked products. acs.org

The isomerization of this compound is not a simple, single-step reaction but a complex network of competing reactions, including ring-shifts, ring-contractions, ring-opening, and cracking. acs.orgrsc.org Kinetic control is therefore essential to maximize the yield of the desired alkyladamantane products by finding optimal catalyst formulations and reaction conditions that favor the isomerization pathway over undesired cracking reactions. acs.org Studies have shown that different conformations of this compound, such as the tiled trans-trans-trans conformation, can be more easily isomerized to alkyladamantanes, suggesting that the stereochemistry of the starting material also plays a kinetic role. acs.orgfigshare.com

Table 2: Influence of Kinetic Parameters on this compound Isomerization This table summarizes how different kinetic variables affect the outcome of the reaction.

| Parameter | Influence | Effect on Product Yield | Source |

|---|---|---|---|

| Catalyst Type | |||

| Pt/USY Zeolite | Provides balanced metal and strong acid functions. | Effective for isomerization to alkyladamantanes. | acs.orgrsc.org |

| Ru/TiO2 | Strong metal-support interaction enhances H2 dissociation and isomerization rate. | High selectivity towards specific this compound isomers. | researchgate.net |

| Reaction Temperature | Increasing temperature generally increases reaction rates. | Optimal temperature exists to maximize isomerization; too high leads to increased cracking. | mdpi.com |

| Contact Time | Determines the extent of reaction progress. | Short times yield initial isomers; longer times yield thermodynamically stable products but risk cracking. | acs.org |

| Catalyst Acidity | Governs the rate of carbocation-mediated rearrangements. | Higher acidity can increase isomerization rate but may also enhance cracking. | acs.org |

| Catalyst Pore Structure | Influences product selectivity via shape-selectivity. | Can favor the formation of less bulky adamantane isomers. | acs.orgrsc.org |

Dehydrogenation Studies of Perhydroacenaphthene

Catalytic Dehydrogenation Mechanisms and Efficiency

The catalytic dehydrogenation of cyclic and polycyclic hydrocarbons like perhydroacenaphthene generally proceeds through a mechanism involving the adsorption of the molecule onto the active metal sites of a catalyst. mdpi.commdpi.com This is followed by the sequential dissociation and release of hydrogen atoms. mdpi.com The process is endothermic and requires significant thermal energy to proceed efficiently. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways. For instance, investigations into the dehydrogenation of similar cycloalkanes on platinum surfaces show that the reaction pathway is clearly dependent on the molecular structure of the isomer and the specific crystal facets of the metal catalyst. researchgate.net The mechanism is often described by the adsorption of the cycloalkane on the catalyst's metal sites, followed by the rapid dissociation of hydrogen atoms through the formation of a π bond. mdpi.commdpi.com

The efficiency of the dehydrogenation process is influenced by factors such as reaction temperature and the nature of the catalyst. In general, higher temperatures and longer residence times on the catalyst lead to a higher degree of dehydrogenation. aalto.fi The choice of catalyst, particularly the metal and its support, plays a pivotal role in determining both the rate of hydrogen release and the selectivity towards the desired product, minimizing side reactions like cracking. mdpi.comaalto.fi

Design of Catalytic Materials for this compound Dehydrogenation

The design of effective catalysts is a primary focus of research to improve the viability of this compound as a hydrogen carrier. Efforts concentrate on bimetallic formulations and the interaction between the catalytic metal and its support material.

Bimetallic catalysts, particularly those combining palladium (Pd) and platinum (Pt), have been designed to enhance the dehydrogenation of this compound. acs.org The catalytic performance of these materials is strongly linked to the composition, surface structure, and the specific crystal facets exposed. researchgate.netacs.org

Density Functional Theory (DFT) studies have been employed to explore the influence of the crystal facet structure of Pd-Pt catalysts on the dehydrogenation of this compound. acs.org By modeling different surface compositions, such as a palladium monolayer on a platinum surface (PdMLPt(111)) and a platinum monolayer on a palladium surface (PtMLPd(111)), researchers can predict catalytic activity. acs.orgacs.org

One key finding is that the PdMLPt(111) surface is particularly advantageous for this compound dehydrogenation. acs.orgnih.gov This is attributed to a lower activation energy barrier (Ea = 2.317 eV), more stable dehydrogenation products, and a favorable electronic effect where palladium doping brings the d-band center of the Pt(111) surface closer to the Fermi level. acs.orgacs.orgnih.gov The d-band center and surface charge have been identified as important parameters for predicting the performance of Pd-Pt catalysts in this system. acs.org The relationship between the d-band center, the adsorption energy of hydrogen atoms, and the final product (acenaphthene, C₁₂H₈) has been established to construct models that correlate surface characteristics with catalytic activity. acs.orgnih.gov

Further research into optimizing the Pd-Pt morphology has identified that the most stable active units are rhombus-shaped structures, determined based on surface formation energy. acs.orgacs.org Regulating these rhombic active units of platinum modulated by palladium presents a pathway to improve the catalytic performance of these materials. acs.orgnih.gov

The support material, on which the metal nanoparticles are dispersed, plays a crucial role that goes beyond simply providing a large surface area. The interaction between the metal and the support (metal-support interaction, MSI) can significantly influence the electronic properties of the metal active sites and, consequently, the catalyst's performance. frontiersin.orgnih.gov

The choice of support material affects catalyst activity and stability. In studies on similar LOHC systems, catalysts with different supports such as alumina (B75360) (Al₂O₃), titania (TiO₂), and carbon (C) have been tested. aalto.fi For the dehydrogenation of perhydro-dibenzyltoluene, a Pt/TiO₂ catalyst was found to yield the highest degree of dehydrogenation with the lowest degree of decomposition compared to Pt/Al₂O₃ and Pt/C catalysts. aalto.fi Washcoat catalysts, a form of supported catalyst, have also been shown to yield lower decomposition products compared to packed bed catalysts. aalto.fi

Enhancing the metal-support interaction can favorably influence the electronic state of the active metal. frontiersin.orgnih.gov For example, in nickel-based catalysts used for the hydrogenation of phenanthrene, a strong MSI in Ni/NiAlOₓ catalysts, derived from a nickel aluminate spinel structure, was shown to improve the electron deficiency of the Ni active sites, leading to higher selectivity. frontiersin.orgnih.gov This principle of using the support to tune the electronic character of the metal is a key strategy in catalyst design. The electron transfer driven by differences in the Fermi levels of the metal nanoparticles and the support is a recognized phenomenon in MSI. frontiersin.orgnih.gov

Computational Chemistry and Theoretical Modeling of Perhydroacenaphthene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a central method for studying the properties of hydrocarbon systems like perhydroacenaphthene due to its balance of computational cost and accuracy.

The structure of this compound (PHA) is not rigid; it exists as a mixture of different conformers. The relative orientation of the fused rings leads to distinct spatial arrangements. Theoretical studies have examined the various conformations of PHA to understand their relative stabilities and influence on reactivity. For instance, in the context of its hydroisomerization, the conformation of the fully hydrogenated species is crucial. acs.org It has been observed that the tiled trans-trans-trans conformation is more readily isomerized into adamantanes, suggesting that this specific geometry is more favorable for catalysis at multiple active sites. acs.org

Table 1: Key Conformational Aspects of this compound

| Feature | Description | Significance |

|---|---|---|

| Conformational Isomers | This compound exists in various spatial arrangements due to the flexibility of its saturated rings. | The specific conformer can influence the molecule's physical properties and chemical reactivity. |

| trans-trans-trans Conformer | A specific tiled conformation of this compound. | This conformer is noted to be more easily isomerized to adamantane (B196018) structures over certain catalysts. acs.org |

DFT calculations are widely used to determine the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net These properties are fundamental to understanding a molecule's reactivity and stability. nih.gov The energy gap between HOMO and LUMO, for example, is a key indicator of chemical stability. researchgate.net

In studies of this compound dehydrogenation, DFT calculations have been employed to investigate the interaction between the molecule and catalyst surfaces. researchgate.net For example, the doping of a Pt(111) catalyst with Pd was found to bring the catalyst's d-band center closer to the Fermi level, which is advantageous for the dehydrogenation reaction. researchgate.net This modification of the electronic structure of the catalyst directly impacts the energetic properties of the reaction, such as activation barriers and the stability of intermediates. researchgate.net

Energetic properties, such as interaction energies and relative stabilities of different isomers or conformers, are also elucidated using DFT. researchgate.net Energy decomposition analysis can pinpoint the nature of intramolecular interactions, such as the London dispersion forces that may favor one conformer over another. researchgate.net

DFT is a critical tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction intermediates, transition states, and the calculation of activation energies.

Isomerization: The hydroisomerization of polycyclic aromatic hydrocarbons (PAHs) to valuable alkyladamantanes involves the initial hydrogenation of the PAH to its perhydrogenated form, followed by ring-shift isomerization. acs.org Studies on this compound as a model compound have shown that its conversion involves complex reaction networks, including ring-opening and cleavage reactions that compete with the desired isomerization. acs.org The ability to form a perhydrophenalene-type tricyclic intermediate structure was identified as a necessary condition for the successful hydroisomerization of PAHs to adamantanes. acs.org

Pyrolysis: The initial stages of this compound pyrolysis have been investigated using quantum mechanical methods, including DFT. researchgate.net These studies provide details on bond timing and the bifurcation pathways of the decomposition process. researchgate.net Such analyses are crucial for developing detailed kinetic models for the high-temperature decomposition of hydrocarbon fuels. researchgate.net

Table 3: Summary of Reaction Pathway Analyses for this compound

| Reaction Type | Computational Method | Key Mechanistic Insight |

|---|---|---|

| Dehydrogenation | DFT | The reaction proceeds via a series of elementary dehydrogenation steps, with the catalyst's electronic structure significantly influencing the energy barriers. researchgate.net |

| Isomerization | DFT and controlled experiments | The formation of a perhydrophenalene-type intermediate is essential for the isomerization to adamantanes. acs.org |

| Pyrolysis | DFT and quasiclassical molecular dynamics | Analysis reveals details of bond timing and complex bifurcation pathways in the initial decomposition. researchgate.net |

DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. nih.govmdpi.com This information is vital for several reasons. Firstly, a frequency calculation confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.goviiste.org Secondly, the calculated frequencies can be used to predict infrared (IR) and Raman spectra. mdpi.comiiste.orgarxiv.org These predicted spectra can then be compared with experimental data to confirm the structure of a molecule or to aid in the interpretation of experimental spectra. nih.govmdpi.com

The vibrational frequencies are also necessary for calculating zero-point vibrational energies (ZPVE) and thermal corrections to thermodynamic properties like enthalpy and Gibbs free energy, which are essential for accurate reaction energy profiles. nih.govsobereva.com In the study of reaction mechanisms, vibrational analysis of reactants, transition states, and products is a standard and indispensable step. nih.gov

Reaction Pathway and Transition State Analysis (e.g., Pyrolysis, Isomerization, Dehydrogenation)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and interaction. ebsco.com These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to study the time evolution of the system and understand phenomena at a microscopic level. ebsco.comarxiv.org

For this compound, multi-scale simulations that incorporate MD have been used to analyze its initial pyrolysis. researchgate.netdntb.gov.ua Quasiclassical molecular dynamics simulations, in particular, can provide details of bond timing and reveal the dynamic pathways of a reaction, complementing the static picture provided by potential energy surface calculations from DFT. researchgate.net MD simulations are also invaluable for studying the behavior of molecules in different environments, such as in solution or as part of a larger system like asphalt, where perhydro-aromatic structures are relevant components. sci-hub.se

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, encompassing both DFT and higher-level ab initio methods, are fundamental to gaining deep mechanistic insights into chemical reactions. nih.govwavefun.comwavefun.com These calculations provide quantitative information about the geometries of transition states and the electronic structure changes that occur during a reaction. wavefun.comwavefun.com

In the context of this compound, quantum chemical calculations have been instrumental in understanding the complex mechanisms of its reactions. researchgate.net For its pyrolysis, quantum mechanics revealed that the process involves ambimodal transition states and bifurcation pathways, where a single transition state leads to multiple products. researchgate.net For its dehydrogenation, quantum calculations clarified how the catalyst's surface composition influences reactivity by altering electronic properties and, consequently, the energy barriers for each step of the reaction. researchgate.net These detailed computational studies introduce crucial information that helps in understanding reaction mechanisms and the toxic potential of related molecules, showcasing the power of applying quantum chemical methods to reveal reactivity, energy, and electronic properties. researchgate.net

Thermodynamic Property Calculations using Computational Approaches

Computational chemistry provides a powerful framework for investigating the thermodynamic properties of molecules like this compound. ua.pt Through theoretical modeling and quantum chemical calculations, researchers can determine key thermodynamic data such as enthalpy, entropy, and Gibbs free energy. diva-portal.org These methods are particularly valuable for understanding the relative stability of isomers and predicting the feasibility of chemical transformations. madridge.org

Research Findings and Methodologies

A significant area of research has been the computational study of the isomerization of this compound into various C12H20 alkyladamantanes. researchgate.net These studies employ quantum-chemical calculations to model the structure and determine the thermodynamic characteristics of the involved compounds.

One prominent computational approach involves using the Density Functional Theory (DFT), specifically with the Becke-Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G* basis set. researchgate.net This method is used to optimize the geometric structure of the molecules and calculate the frequencies of normal vibrations. madridge.org The optimization process confirms that the identified stationary points on the potential energy surface correspond to energy minima. madridge.org

Using these methods, researchers have calculated several key electronic and thermodynamic properties for this compound and its isomerization products. researchgate.net The findings indicate that the calculated free Gibbs energies for the formation of these isomerization products are in qualitative agreement with experimental data from the resulting isomerate products. madridge.org This consistency underscores the predictive power of the computational models.

Modern software packages such as Shermo and Arkane are instrumental in these calculations. researchgate.netsobereva.com These programs process the output from quantum chemistry software to compute thermodynamic properties like enthalpy, entropy, and heat capacity, often incorporating corrections for low-frequency vibrations to improve accuracy. researchgate.netsobereva.comrsc.org

Calculated Thermodynamic Data

The following tables summarize the calculated thermodynamic properties for this compound and its key isomerization products based on the B3LYP/6-31G* method. madridge.orgresearchgate.net These calculations provide insight into the thermodynamic landscape of the isomerization process.

Table 1: Calculated Electronic and Energy Characteristics of C12H20 Isomers

This table displays the calculated total energies (E_t), zero-point energies (E_zpc), enthalpies (H), and Gibbs free energies (G) for this compound and several dimethyladamantane isomers. The energies are given in Hartrees (a.u.), and the relative Gibbs free energy (ΔG) is shown in kcal/mol, indicating the thermodynamic stability relative to 1,3-dimethyladamantane (B135411).

Source: Adapted from Borisov, Yu. A. (2014) researchgate.net and Saginayev, A. T., et al. (2017). madridge.org

Table 2: Calculated Entropies and Dipole Moments of C12H20 Isomers

This table presents the calculated total entropy (S) in cal/(mol K) and the dipole moment (μ) in Debye for the same set of C12H20 isomers.

Source: Adapted from Borisov, Yu. A. (2014) researchgate.net and Saginayev, A. T., et al. (2017). madridge.org

The data reveals that 1,3-dimethyladamantane is the most thermodynamically stable C12H20 isomer, as it possesses the lowest Gibbs free energy. madridge.org this compound itself has a significantly higher Gibbs free energy, which provides the thermodynamic driving force for its isomerization into the more stable adamantane structures. madridge.orgresearchgate.net These computational results are critical for understanding the synthesis of alkyladamantanes, which are valued as high-energy-density fuels. veeprho.comacs.org

Applications of Perhydroacenaphthene and Its Derivatives in Advanced Materials and Pharmaceutical Research

Perhydroacenaphthene as a Precursor for Adamantane (B196018) Derivatives

This compound is a key raw material in the synthesis of adamantane and its derivatives. The adamantane cage structure is known for its rigidity, thermal stability, and lipophilicity, making it a desirable scaffold in medicinal chemistry and materials science.

Synthesis of 1,3-Dimethyladamantane (B135411)

The primary application of this compound is in the production of 1,3-dimethyladamantane. google.com This transformation is typically achieved through a skeletal rearrangement reaction catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). google.com The process involves the isomerization of this compound under specific temperature and pressure conditions. newdrugapprovals.orggoogle.com

The synthesis can be optimized to achieve high yields of 1,3-dimethyladamantane. For instance, using anhydrous aluminum chloride as a catalyst and continuously adding a small amount of water at temperatures between 80-100°C can lead to a successful rearrangement. google.com Another method involves using a united catalyst system of a Lewis acid and acetic acid, which has been shown to increase the yield and content of 1,3-dimethyladamantane under milder reaction conditions. google.com Research has also explored the use of Y-zeolite as a catalyst for this isomerization, achieving a yield of up to 65% for 1,3-dimethyladamantane. researchgate.netdokumen.pub

Table 1: Synthesis Methods for 1,3-Dimethyladamantane from this compound

| Catalyst System | Reaction Conditions | Yield of 1,3-Dimethyladamantane | Reference |

|---|---|---|---|

| Anhydrous Aluminum Chloride and Water | 80-100°C | High | google.com |

| Lewis Acid and Acetic Acid | 60-90°C, 4-8 hours | High | google.com |

| Y-type Molecular Sieve (Na/H) | 300°C, 10 hours | 65% | google.com |

| BF₃ and HF | - | - | justia.com |

Role in Pharmaceutical Intermediates (e.g., Memantine Synthesis)

1,3-Dimethyladamantane is a critical intermediate in the synthesis of Memantine, a drug used for the treatment of Alzheimer's disease. google.com The synthesis of Memantine from 1,3-dimethyladamantane involves the introduction of an amino group at one of the bridgehead positions of the adamantane core. nih.gov

Hydrogenation of acenaphthene (B1664957) to yield this compound. newdrugapprovals.orgnih.gov

Isomerization of this compound to 1,3-dimethyladamantane using a Lewis acid catalyst. newdrugapprovals.orgnih.gov

Functionalization of 1,3-dimethyladamantane to introduce an amino group, often via halogenation followed by reaction with formamide (B127407) and subsequent hydrolysis. google.com

The purity of the 1,3-dimethyladamantane intermediate is crucial for the final purity of the Memantine product. newdrugapprovals.orggoogle.com

This compound in High-Energy-Density Fuel Research

This compound and its derivatives are investigated as high-energy-density (HED) fuels. google.com High-energy-density fuels are crucial for advanced propulsion systems in aerospace applications, where high volumetric energy density is a key performance metric. d-nb.infomdpi.com The compact, cyclic structure of this compound contributes to a high density and, consequently, a high volumetric heat of combustion.

The isomerization of this compound to 1,3-dimethyladamantane is also relevant in this context, as alkylated adamantanes are a class of high-performance fuels. acs.org These diamondoid hydrocarbons exhibit high thermal stability and energy density. The dehydrogenation of this compound is another area of research aimed at developing advanced fuel compositions. researchgate.net

Natural Product Derivatives with a this compound Skeleton

The this compound structural framework is found in a variety of naturally occurring compounds, particularly in a class of diterpenes. evitachem.com These natural products often exhibit interesting biological activities.

Isolation and Structural Elucidation of Diterpenes

A notable example of a natural product with a this compound skeleton is ileabethin, a diterpene isolated from the Caribbean sea whip Pseudopterogorgia elisabethae. scribd.comresearchgate.net The structure of ileabethin was determined through spectroscopic analysis. researchgate.net Other diterpenes with related polycyclic structures have been isolated from marine organisms like gorgonian corals and red algae, as well as from terrestrial plants. scribd.commdpi.commdpi.com The isolation and structural elucidation of these complex molecules often involve techniques like NMR spectroscopy and X-ray crystallography. scribd.comnih.gov

The perhydrophenanthrene unit, a core component of many of these diterpenes, is structurally related to the this compound framework. mdpi.comresearchgate.net Kaurane (B74193) diterpenes, for example, contain a perhydrophenanthrene unit fused to a cyclopentane (B165970) ring. researchgate.netsciencebiology.org

Biological Activity and Pharmacological Significance of Derivatives

Diterpenes possessing a this compound or a related perhydrophenanthrene skeleton have shown a wide range of biological activities. For instance, some kaurane diterpenes have demonstrated antimicrobial properties. sciencebiology.org The evaluation of structure-activity relationships in these natural products suggests that specific substitutions on the core skeleton are crucial for their biological effects. sciencebiology.org

The diverse pharmacological properties of these natural products, which also include cytotoxic and anti-inflammatory activities, make them interesting leads for drug discovery. mdpi.com

Advanced Analytical Techniques in Perhydroacenaphthene Research

Chromatographic Analysis for Isomer Separation and Product Distribution

Chromatographic techniques are indispensable for separating the various stereoisomers of perhydroacenaphthene and analyzing the product distribution from hydrogenation or isomerization reactions of acenaphthene (B1664957). acs.org The separation is challenging due to the subtle structural differences between isomers. nih.govmolnar-institute.com

The hydrogenation of acenaphthene can produce at least four isomers of this compound. epo.org Gas chromatography (GC) is a primary tool for resolving these isomeric mixtures. epo.org The isomers are separated based on differences in their boiling points and interactions with the stationary phase of the chromatographic column. epo.orgthermofisher.com For instance, using specific GC columns, materials can be eluted in the order of their boiling points, allowing for the identification and quantification of each isomer in a mixture. epo.org This is crucial for process optimization, as the desired isomer for a particular application may need to be selectively synthesized. epo.org

In addition to GC, high-performance liquid chromatography (HPLC) is a powerful technique for separating isomers, particularly for non-volatile derivatives or when specific chiral stationary phases are required to resolve enantiomers. molnar-institute.comgoogle.com The choice of chromatographic conditions, such as the column type, mobile phase composition, and temperature, is critical for achieving effective separation. molnar-institute.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a cornerstone technique in this compound research. acs.orgthermofisher.com It is widely used for the analysis of reaction products from processes like the hydroisomerization of acenaphthene and the pyrolysis of this compound conformers. acs.orgresearchgate.net

In a typical GC-MS analysis, the sample mixture is vaporized and separated into its components in the GC column. thermofisher.com Compounds elute from the column at different retention times based on their volatility and polarity. thermofisher.com As each component exits the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI, or chemical ionization, CI) and fragmented. mdpi.com The mass spectrometer then separates the resulting ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each component. thermofisher.com

This combination allows for not only the quantification of isomers in a product mixture but also their definitive identification by comparing their mass spectra to libraries or known standards. researchgate.netnih.gov The fragmentation patterns of stereoisomers can be distinct, providing an additional layer of structural confirmation. researchgate.net For example, a study on the pyrolysis of this compound used GC-MS to obtain speciation measurements for the post-shock gas mixtures, identifying key intermediate species. researchgate.net

Below is a table summarizing typical GC conditions used for the analysis of this compound isomers, based on data from patent literature. epo.org

Table 1: GC Conditions for this compound Isomer Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Column | Silicon OV-17, 2 m (dual) |

| Detector | Flame Ionization Detector (FID) |

| Initial Temperature | 70 °C |

| Initial Hold Time | 4 minutes |

| Heating Rate | 6 °C/min |

| Carrier Gas | Not specified (commonly He, H₂, or N₂) |

Data sourced from European Patent Office. epo.org

Spectroscopic Characterization (beyond basic identification data)

Beyond basic identification, advanced spectroscopic techniques are employed to gain deep insights into the molecular structure, bonding, and stereochemistry of this compound and its derivatives. nih.gov These methods provide data far exceeding simple confirmation of presence.

For instance, in the characterization of complex natural products containing a this compound ring system, a suite of spectroscopic methods is used. nih.gov Fourier-transform infrared (FTIR) spectroscopy reveals the presence of specific functional groups by identifying their characteristic vibrational frequencies. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, including complex this compound derivatives. nih.govmdpi.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for piecing together the full molecular architecture. nih.govscielo.org.za

Key 2D NMR experiments used in the study of this compound derivatives include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out ¹H-¹H spin systems. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons. nih.govnih.gov

In a study of a marine natural product containing a this compound ring, analysis of COSY and HMBC spectra was critical. nih.gov HMBC correlations from key methyl protons helped to establish the presence and connectivity of the this compound ring within the larger molecule. nih.gov The combination of these experiments allows chemists to unambiguously determine the constitution and relative stereochemistry of new compounds. westmont.edu

Table 2: Example ¹H and ¹³C NMR Data for a this compound-Containing Natural Product Derivative This table is interactive. You can sort and filter the data.

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 46.1 | - |

| 2 | 33.2 | 1.65, m; 1.55, m |

| 3 | 34.5 | 1.80, m |

| 4 | 45.1 | - |

| 7 | 61.3 | 2.95, br s |

| 8 | 48.2 | 1.90, m |

| 11 | 38.7 | 2.05, m |

| 12 | 46.1 | - |

| 13 | 41.8 | 1.75, m |

Data adapted from a study on 7-methylaminoisoneoamphilecta-1(14),15-diene, which features a this compound core. nih.gov

While NMR can determine the relative arrangement of atoms, it cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, chiroptical techniques are required. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution. rsc.orgcam.ac.uk